Cas no 25488-27-1 ((2S,3R)-2-Amino-3-phenylbutanoic acid)

(2S,3R)-2-Amino-3-phenylbutanoic acid is a non-proteinogenic amino acid characterized by its stereospecific (2S,3R) configuration and phenyl-substituted butanoic acid backbone. This chiral compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of peptidomimetics and bioactive molecules. Its rigid structure and defined stereochemistry make it useful for studying enzyme-substrate interactions and designing stereoselective catalysts. The phenyl group enhances lipophilicity, influencing binding affinity in medicinal chemistry applications. High-purity grades are available for research purposes, ensuring reproducibility in synthetic and biochemical studies. The compound's stability under standard conditions further supports its utility in multi-step synthetic routes.
(2S,3R)-2-Amino-3-phenylbutanoic acid structure
25488-27-1 structure
Product Name:(2S,3R)-2-Amino-3-phenylbutanoic acid
CAS No:25488-27-1
MF:C10H13NO2
MW:179.215722799301
MDL:MFCD17012640
CID:4735811
PubChem ID:854353
Update Time:2025-06-28

(2S,3R)-2-Amino-3-phenylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S,3R)-2-amino-3-phenylbutanoic acid
    • (betaR)-beta-Methylphenylalanine
    • 8576AH
    • (2S,3R)-2-Amino-3-phenyl-butyric acid
    • (2S,3R)-2-Amino-3-phenylbutanoic acid
    • MDL: MFCD17012640
    • Inchi: 1S/C10H13NO2/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13)/t7-,9+/m1/s1
    • InChI Key: IRZQDMYEJPNDEN-APPZFPTMSA-N
    • SMILES: OC([C@H]([C@H](C)C1C=CC=CC=1)N)=O

Computed Properties

  • Exact Mass: 179.094628657g/mol
  • Monoisotopic Mass: 179.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3
  • XLogP3: -1.1

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(2S,3R)-2-Amino-3-phenylbutanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:25488-27-1)(2S,3R)-2-Amino-3-phenylbutanoic acid
Order Number:A1034433
Stock Status:in Stock
Quantity:1g/5g/500mg/250mg/100mg/50mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:54
Price ($):2060.0/7539.0/1094.0/655.0/436.0/327.0
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Additional information on (2S,3R)-2-Amino-3-phenylbutanoic acid

Introduction to (2S,3R)-2-Amino-3-phenylbutanoic Acid (CAS No. 25488-27-1)

(2S,3R)-2-Amino-3-phenylbutanoic acid, identified by its Chemical Abstracts Service (CAS) number 25488-27-1, is a chiral amino acid derivative that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, with its specific stereochemical configuration at the second and third carbon atoms, exhibits unique physicochemical properties and biological activities that make it a valuable scaffold for drug discovery and molecular recognition studies.

The molecular structure of (2S,3R)-2-Amino-3-phenylbutanoic acid consists of a four-carbon backbone with an amino group at the second position and a phenyl substituent at the third position. The stereochemistry at the α-carbon (S configuration) and β-carbon (R configuration) is crucial for its biological function, influencing its interactions with enzymes, receptors, and other biomolecules. This precise three-dimensional arrangement is often a key factor in determining the efficacy and selectivity of potential therapeutic agents.

In recent years, there has been a growing interest in the development of enantiomerically pure compounds for medicinal applications. The stereochemistry of (2S,3R)-2-Amino-3-phenylbutanoic acid makes it an attractive building block for constructing complex molecules with tailored biological properties. Researchers have leveraged its structural features to develop novel inhibitors, modulators, and probes for various biological pathways.

One of the most compelling aspects of (2S,3R)-2-Amino-3-phenylbutanoic acid is its potential in the field of enzyme inhibition. Its unique structural motif allows it to mimic natural substrates or bind to specific pockets within enzymes, thereby modulating their activity. For instance, studies have shown that derivatives of this compound can interact with serine proteases, which are involved in numerous physiological processes and are often targeted in the treatment of inflammatory diseases and cancer.

The phenyl group at the β-position introduces hydrophobicity and aromaticity to the molecule, which can enhance binding affinity and metabolic stability. This feature has been exploited in the design of peptidomimetics—molecules that mimic peptide sequences but are more resistant to enzymatic degradation. Such peptidomimetics have shown promise in the development of drugs targeting protein-protein interactions.

Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for (2S,3R)-2-Amino-3-phenylbutanoic acid. Chiral resolution techniques, such as enzymatic resolution or diastereomeric crystallization, have been employed to isolate the desired enantiomer with high purity. These methods not only improve yield but also reduce environmental impact by minimizing waste generation.

The biological activity of (2S,3R)-2-Amino-3-phenylbutanoic acid has been explored in several preclinical studies. Its derivatives have demonstrated potential as kinase inhibitors, particularly those targeting tyrosine kinases implicated in cancer progression. Additionally, its ability to modulate neurotransmitter receptors has opened avenues for research into neurological disorders such as Alzheimer's disease and Parkinson's disease.

In conclusion, (2S,3R)-2-Amino-3-phenylbutanoic acid (CAS No. 25488-27-1) is a versatile chiral building block with significant implications in pharmaceutical research. Its unique structural features and stereochemistry make it an invaluable tool for drug discovery efforts aimed at developing novel therapeutics for various diseases. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to expand further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:25488-27-1)(2S,3R)-2-Amino-3-phenylbutanoic acid
A1034433
Purity:99%/99%/99%/99%/99%/99%
Quantity:1g/5g/500mg/250mg/100mg/50mg
Price ($):2060.0/7539.0/1094.0/655.0/436.0/327.0
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